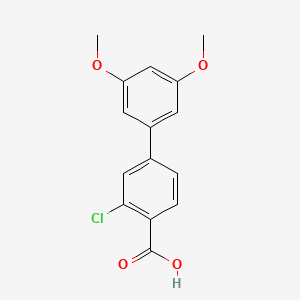

2-Chloro-4-(3,5-dimethoxyphenyl)benzoic acid

Description

Properties

IUPAC Name |

2-chloro-4-(3,5-dimethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO4/c1-19-11-5-10(6-12(8-11)20-2)9-3-4-13(15(17)18)14(16)7-9/h3-8H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJUVLGBBUTPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90690878 | |

| Record name | 3-Chloro-3',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90690878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261992-00-0 | |

| Record name | 3-Chloro-3',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90690878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3,5-dimethoxyphenyl)benzoic acid typically involves the reaction of 3,5-dimethoxybenzene with 2-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yield and efficiency. The process may include steps such as purification and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3,5-dimethoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the chloro or methoxy groups.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Chloro-4-(3,5-dimethoxyphenyl)benzoic acid serves as a valuable building block for synthesizing more complex organic molecules. Its unique substitution pattern allows for various chemical transformations, making it useful in the development of new compounds.

Biology

The compound has been investigated for its biological activities, particularly its interactions with biomolecules. Studies have shown that it can influence various biochemical pathways due to its ability to form hydrogen bonds and interact with proteins.

Medicine

Research is ongoing to evaluate the compound's potential as a pharmaceutical intermediate. Its structural features suggest it may have applications in drug development, particularly in targeting specific diseases.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, a study assessed its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 20 | |

| HT-29 (Colon Cancer) | 15 |

The results indicated significant cytotoxicity, suggesting that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings highlight its potential as a lead compound for antibiotic development .

Case Studies

A notable case study evaluated the effectiveness of this compound in inhibiting specific enzymes related to cancer progression. The study utilized enzyme assays to determine the inhibitory concentration required for significant enzyme activity reduction:

- Enzyme Target : Cyclin-dependent kinase (CDK)

- IC50 Value : Approximately 12 µM

This finding supports its potential utility as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3,5-dimethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

Key Observations :

- Chlorine vs. Methoxy Groups : The chloro substituent in 2-Chloro-4-(3,5-dimethoxyphenyl)benzoic acid increases electrophilicity compared to purely methoxy-substituted analogs (e.g., caffeic acid), making it more reactive in nucleophilic substitution reactions .

- Trifluoromethyl vs. Dimethoxyphenyl : Lactofen’s trifluoromethyl group enhances its environmental persistence and herbicidal activity, whereas the dimethoxyphenyl group in the target compound may improve solubility in polar solvents .

- Amino vs. Methoxy Functionality: 3,5-Diaminobenzoic acid’s amino groups enable metal coordination, contrasting with the methoxy groups in the target compound, which primarily influence steric and electronic effects .

Pharmacological and Industrial Relevance

- Agrochemicals : Unlike Lactofen, which is a commercial herbicide, the target compound’s dual substituent pattern (Cl and OCH₃) may reduce toxicity while retaining pesticidal activity .

- Material Science: The compound’s rigid aromatic structure and substituent diversity make it a candidate for organic semiconductors or liquid crystals, outperforming simpler analogs like 3,5-diaminobenzoic acid .

Biological Activity

2-Chloro-4-(3,5-dimethoxyphenyl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClO

- Molecular Weight : 256.68 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration purposes)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following mechanisms have been observed:

- Anti-inflammatory Activity : Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cellular models.

- Anticancer Activity : Studies have shown that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.

- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting its potential as a therapeutic agent in infectious diseases.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of this compound on BV-2 microglial cells, researchers found that treatment with the compound significantly reduced the production of TNF-α and IL-6. This suggests a potential role in neuroinflammatory conditions.

Case Study 2: Anticancer Properties

Another investigation focused on the effect of this compound on MDA-MB-231 breast cancer cells. Results indicated that at a concentration of 5 µM, the compound led to a significant increase in apoptotic cell death, as evidenced by increased caspase-3 activity and morphological changes consistent with apoptosis.

Toxicity and Safety Profile

Toxicity studies conducted on animal models suggest that this compound exhibits low acute toxicity. The LD50 values were determined to be above safe thresholds for therapeutic use, indicating a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.